molecular formula C23H16FN3OS B11260100 6-(4-fluorophenyl)-3-methyl-N-(naphthalen-1-yl)imidazo[2,1-b]thiazole-2-carboxamide

6-(4-fluorophenyl)-3-methyl-N-(naphthalen-1-yl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11260100
M. Wt: 401.5 g/mol
InChI Key: SFCLUHDBSYDRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorophenyl)-3-methyl-N-(naphthalen-1-yl)imidazo[2,1-b]thiazole-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its anticancer properties. The structure of this compound includes an imidazo[2,1-b]thiazole core, which is a fused heterocyclic system containing both nitrogen and sulfur atoms. The presence of the 4-fluorophenyl and naphthalen-1-yl groups further enhances its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-N-(naphthalen-1-yl)imidazo[2,1-b]thiazole-2-carboxamide typically involves a multi-step process. One common method includes the Vilsmeier-Haack reaction, which is used to form the imidazo[2,1-b]thiazole core. The Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride to a solution of dimethylformamide in chloroform at low temperatures . The resulting intermediate is then reacted with appropriate starting materials to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-methyl-N-(naphthalen-1-yl)imidazo[2,1-b]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the imidazo[2,1-b]thiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(4-fluorophenyl)-3-methyl-N-(naphthalen-1-yl)imidazo[2,1-b]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and DNA.

    Medicine: Investigated for its potential as an anticancer agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorophenyl)-3-methyl-N-(naphthalen-1-yl)imidazo[2,1-b]thiazole-2-carboxamide stands out due to its unique combination of the 4-fluorophenyl and naphthalen-1-yl groups, which enhance its biological activity and specificity. Its broad-spectrum antiproliferative activity and ability to induce apoptosis in cancer cells make it a promising candidate for further research and development in the field of medicinal chemistry .

Properties

Molecular Formula

C23H16FN3OS

Molecular Weight

401.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-naphthalen-1-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C23H16FN3OS/c1-14-21(22(28)25-19-8-4-6-15-5-2-3-7-18(15)19)29-23-26-20(13-27(14)23)16-9-11-17(24)12-10-16/h2-13H,1H3,(H,25,28)

InChI Key

SFCLUHDBSYDRNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.